![molecular formula C13H13NO2 B2390840 2-(Oxolan-3-yloxy)quinoline CAS No. 2189497-74-1](/img/structure/B2390840.png)
2-(Oxolan-3-yloxy)quinoline
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives is a complex process that involves several steps. One common method involves the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst . Another approach involves the use of copper (I)-catalyzed azide-alkyne [3 + 2] dipolar cycloaddition reaction (CuAAC) .Molecular Structure Analysis
The molecular formula of 2-(Oxolan-3-yloxy)quinoline is C13H13NO2 and it has a molecular weight of 215.252.Chemical Reactions Analysis
Quinoline derivatives, including 2-(Oxolan-3-yloxy)quinoline, are known to undergo a variety of chemical reactions. For instance, they can react with 4-hydroxy-2(1H)-quinolinones to form new compounds .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives are recognized for their anticorrosive properties, particularly in preventing metallic corrosion. These compounds form stable chelating complexes with metal surfaces through coordination bonding, owing to their high electron density and the presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups. This application highlights the versatility of quinoline derivatives in enhancing the durability of metals against environmental degradation (Verma, Quraishi, & Ebenso, 2020).
Anticancer and Antimicrobial Activities
Quinoline and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. Their effectiveness against various diseases, especially cancer and malaria, has been well-documented, with some derivatives undergoing clinical investigations. The development of new chemotherapeutic agents based on the quinoline skeleton is a testament to its clinical significance and versatility as a pharmacophore (Hussaini, 2016).
Biological Activities of Quinoline Alkaloids
Over the past two centuries, quinoline and quinazoline alkaloids have been the focus of extensive research due to their significant bioactivities. Natural and modified analogs of these compounds have been found to possess antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory properties, among others. Their role in drug development, particularly for antimalarial and anticancer drugs, underscores the potential of these compounds in medicinal chemistry (Shang et al., 2018).
Oxidative Stress and Toxicity
Quinoxaline 1,4-dioxide derivatives, related to quinoline, have been explored for their growth-promoting and antibacterial effects. However, their metabolism and toxicity, particularly in relation to oxidative stress, provide insights into the mechanisms of action and potential risks associated with their use. This research contributes to understanding the balance between therapeutic benefits and toxicological risks (Wang et al., 2016).
Mechanism of Action
Target of Action
The primary targets of quinolone-based compounds, such as 2-(Oxolan-3-yloxy)quinoline, are bacterial enzymes known as gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
Quinolones act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the normal functioning of these enzymes, leading to inhibition of bacterial DNA replication and ultimately cell death .
Biochemical Pathways
The interaction of quinolones with gyrase and topoisomerase IV affects the DNA supercoiling process, a critical step in DNA replication . The disruption of this process prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .
Pharmacokinetics
These properties contribute to their bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of quinolone action primarily involve the disruption of bacterial DNA replication. By converting gyrase and topoisomerase IV into toxic enzymes, quinolones cause fragmentation of the bacterial chromosome . This leads to cell death and provides a potent antibacterial effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of quinolone compounds. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .
properties
IUPAC Name |
2-(oxolan-3-yloxy)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-6-13(14-12)16-11-7-8-15-9-11/h1-6,11H,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBSXBDTEXXSEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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